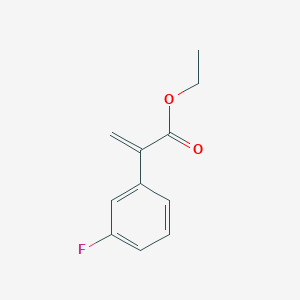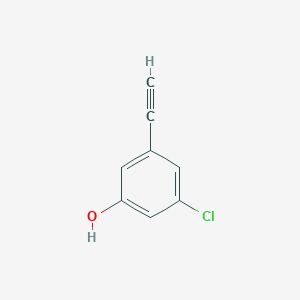
Ethyl 2-(3-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-fluorophenyl)acrylate: is an organic compound with the molecular formula C11H11FO2. It is a derivative of acrylic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and a fluorine atom is substituted at the meta position of the phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-(3-fluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-fluorophenylacrylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process might include the use of advanced catalysts and controlled reaction environments to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(3-fluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the acrylate group to a single bond, forming ethyl 2-(3-fluorophenyl)propanoate.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for reduction reactions.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-fluorophenylacrylic acid or 3-fluorophenylacetone.
Reduction: Ethyl 2-(3-fluorophenyl)propanoate.
Substitution: Various substituted phenylacrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-fluorophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves derivatives of this compound.
Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final product.
Mecanismo De Acción
The mechanism by which ethyl 2-(3-fluorophenyl)acrylate exerts its effects depends on the specific application. In chemical reactions, the acrylate group acts as an electrophile, facilitating nucleophilic addition or substitution reactions. The fluorine atom in the phenyl ring can influence the reactivity and stability of the compound through inductive and resonance effects.
Comparación Con Compuestos Similares
Methyl 2-(3-fluorophenyl)acrylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(4-fluorophenyl)acrylate: Fluorine atom at the para position instead of the meta position.
Ethyl 2-(3-chlorophenyl)acrylate: Chlorine atom instead of fluorine.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and physical properties. The meta position of the fluorine atom can lead to different electronic effects compared to para or ortho substitutions, making it a valuable compound for specific synthetic applications.
Propiedades
Fórmula molecular |
C11H11FO2 |
|---|---|
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
ethyl 2-(3-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-7H,2-3H2,1H3 |
Clave InChI |
CZHWTUMPBWOSID-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)



![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)





![Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)

